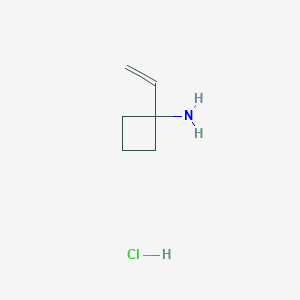
1-Vinylcyclobutanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinylcyclobutanamine hydrochloride is a synthetic compound belonging to the class of cyclobutane derivatives. It is characterized by the presence of a vinyl group attached to a cyclobutanamine moiety. This compound has garnered interest due to its potential biological activities and diverse applications in various fields.
Applications De Recherche Scientifique
1-Vinylcyclobutanamine hydrochloride has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Researchers are exploring its potential as a bioactive compound with possible applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential, although further research is needed to fully understand its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Méthodes De Préparation
The synthesis of 1-vinylcyclobutanamine hydrochloride typically involves the reaction of cyclobutanone with vinylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Vinylcyclobutanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
1-Vinylcyclobutanamine hydrochloride can be compared with other cyclobutane derivatives, such as cyclobutanamine and vinylcyclobutane. While these compounds share a similar core structure, the presence of the vinyl group in this compound imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Similar compounds include:
Propriétés
IUPAC Name |
1-ethenylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(7)4-3-5-6;/h2H,1,3-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGLFRAIJTZAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416374-23-6 |
Source


|
| Record name | 1-ethenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-tert-butylbenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2409490.png)
![9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide](/img/structure/B2409493.png)
![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)
![1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2409497.png)
![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)

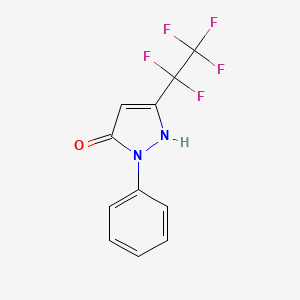
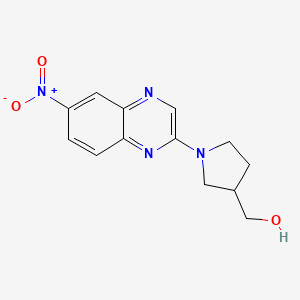

![Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2409505.png)
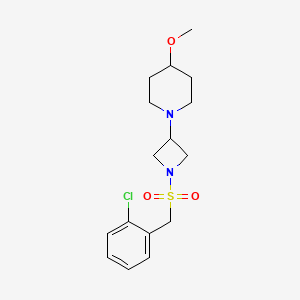
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)
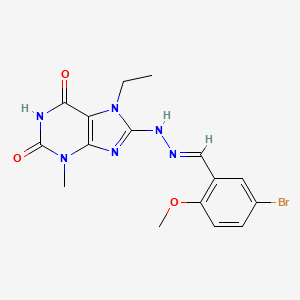
![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)
